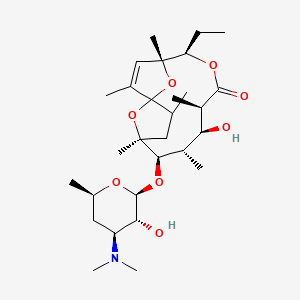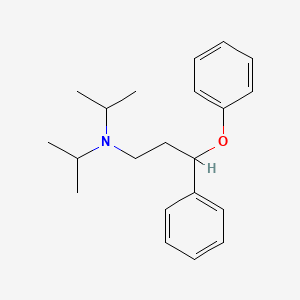
(S)-4-Amino-5-phenylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Amino-5-phenylpentanoic acid, or S-PPA, is a naturally occurring amino acid found in the human body and is essential for normal physiological functioning. It is also known as 5-Phenylvaleric acid, 5-Phenylpentanoic acid, and Phenylvaleric acid. S-PPA is a non-proteinogenic amino acid that has been studied for its potential therapeutic effects in the treatment of various diseases.
Applications De Recherche Scientifique
Marine Bacteria and Peptide Inhibition
A study by Um et al. (2013) identified thalassospiramides A and D, peptides from the marine bacterium Thalassospira sp., which include 4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) derivatives. These compounds showed inhibition of nitric oxide production in stimulated macrophage cells, suggesting potential anti-inflammatory properties Um et al., 2013.
Organic Compound Degradation
Moody et al. (2002) investigated the degradation of biphenyl by Mycobacterium sp. PYR-1, identifying metabolites including 5-oxo-5-phenylpentanoic acid. This research provides insights into the microbial breakdown of environmental pollutants Moody et al., 2002.
Enzyme Inhibition and Drug Discovery
Liang et al. (2011) discovered stictamides A-C, compounds containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits, from a new Sticta sp. of lichen. These compounds specifically inhibited MMP12, an enzyme implicated in tissue remodeling and various diseases, suggesting a potential route for drug development Liang et al., 2011.
Novel Compounds Synthesis
The Friedel–Crafts reaction study by Natekar and Samant (2010) explored the synthesis of various phenylpentanoic acid derivatives, highlighting methodologies for creating complex organic compounds with potential applications in medicinal chemistry Natekar and Samant, 2010.
Cyanobacteria-Derived Peptides
Research by Williams et al. (2003) on the marine cyanobacterium Symploca sp. led to the isolation of tasiamide B, a peptide incorporating 4-amino-3-hydroxy-5-phenylpentanoic acid (Ahppa), showcasing the diversity of natural products and their potential pharmacological activities Williams et al., 2003.
Propriétés
IUPAC Name |
(4S)-4-amino-5-phenylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9/h1-5,10H,6-8,12H2,(H,13,14)/t10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URBAOHLJWLYLQE-JTQLQIEISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CCC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


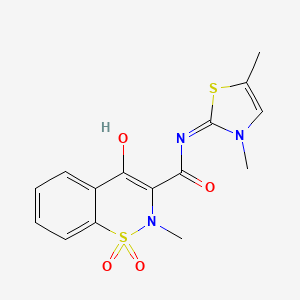


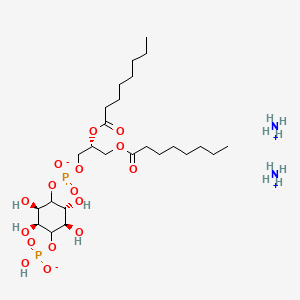
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

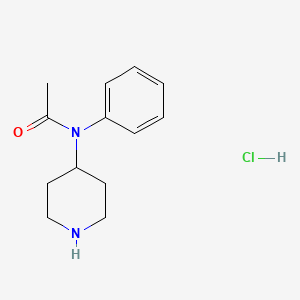
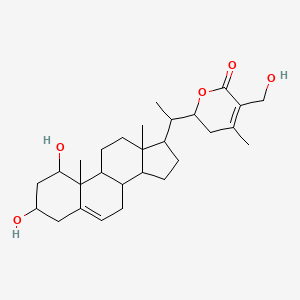

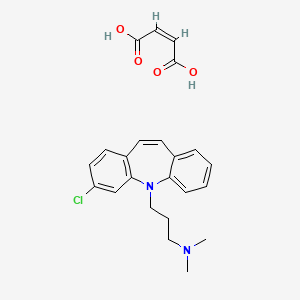
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)
